molecular formula C10H9N3OS B14959783 4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide

4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B14959783
M. Wt: 219.27 g/mol
InChI Key: YCRQQLNEERIXED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structure of this compound consists of a benzamide moiety substituted with a 4-methyl group and a 1,3,4-thiadiazol-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-methylbenzoic acid with thiosemicarbazide, followed by cyclization to form the 1,3,4-thiadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for 1,3,4-thiadiazole derivatives, including this compound, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles such as halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit carbonic anhydrase IX sets it apart from other similar compounds, making it a promising candidate for further research and development .

Properties

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C10H9N3OS/c1-7-2-4-8(5-3-7)9(14)12-10-13-11-6-15-10/h2-6H,1H3,(H,12,13,14)

InChI Key

YCRQQLNEERIXED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.